3,5-Dichloro-2'-ethylbenzophenone
Overview
Description
3,5-Dichloro-2’-ethylbenzophenone is a chemical compound with the molecular formula C15H12Cl2O . It is also known by its synonyms: 3,5-Dichloro-2’-ethylbenzophenone and (3,5-dichlorophenyl)-(2-ethylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,5-Dichloro-2’-ethylbenzophenone consists of 15 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . The exact structure can be obtained from databases like ChemSpider .Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dichloro-2’-ethylbenzophenone is 279.16 . Other physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .Scientific Research Applications
Synthesis and Organic Chemistry
- The compound has been used in the synthesis of various organic compounds, such as 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, an aromatic constituent of the macrolide antibiotic lipiarmycin A3 (Alexy & Scharf, 1991).
- It also plays a role in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane, a compound resulting from the biotransformation of certain fungal metabolites (Verhagen, Swarts, Wijnberg & Field, 1998).
Environmental Chemistry
- 3,5-Dichloro-2'-ethylbenzophenone is involved in environmental chemistry studies, especially in the transformation of UV filters like benzophenone-3 and benzophenone-4 in chlorinated water, indicating its relevance in water treatment and pollution studies (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler & Trebše, 2013).
Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been explored for their potential applications. For instance, certain Mannich bases and aminomethyl derivatives have been tested for saluretic and diuretic activities, reflecting its significance in the development of new therapeutic agents (Lee, Plattner, Ours, Horrom, Smital, Pernet, Bunnell, El Masry & Dodge, 1984).
Analytical Chemistry
- In analytical chemistry, derivatives of this compound have been used in the spectrophotometric determination of metals like cobalt and lanthanum, demonstrating its utility in analytical methods (Nakamura, Sakanashi, Chikushi, Kai, Sato, Sato & Uchikawa, 1987; Fernández & Olsina, 1991)(https://consensus.app/papers/synthesis-characterization-fernández/f7fe9fa7919b52859fdff954a0eb3b51/?utm_source=chatgpt).
Material Science
- In material science, it has been linked to graphene to create components for organic bulk heterojunction photovoltaic devices, showing its relevance in the development of new materials for energy applications (Stylianakis, Spyropoulos, Stratakis & Kymakis, 2012).
properties
IUPAC Name |
(3,5-dichlorophenyl)-(2-ethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-2-10-5-3-4-6-14(10)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHVBUPKQOHKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256428 | |
Record name | (3,5-Dichlorophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
951885-06-6 | |
Record name | (3,5-Dichlorophenyl)(2-ethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl)(2-ethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201256428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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